1-Bromo-4-(3-chloropropyl)benzene

Catalog No.
S686682
CAS No.
74003-34-2
M.F
C9H10BrCl
M. Wt
233.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(3-chloropropyl)benzene

CAS Number

74003-34-2

Product Name

1-Bromo-4-(3-chloropropyl)benzene

IUPAC Name

1-bromo-4-(3-chloropropyl)benzene

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

InChI

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2

InChI Key

PAFIAUVYPOZBJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCCl)Br

Canonical SMILES

C1=CC(=CC=C1CCCCl)Br

1-Bromo-4-(3-chloropropyl)benzene has the molecular formula C9H10BrCl and a molecular weight of 233.53 g/mol. This compound features a benzene ring with a bromine atom at the para position and a 3-chloropropyl substituent. Its structure contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis .

There is no current information available regarding a specific mechanism of action for 1-Bromo-4-(3-chloropropyl)benzene in biological systems.

Due to the limited information on this specific compound, it's crucial to handle it with caution assuming properties similar to other halogenated aromatics. Potential hazards include:

  • Skin and eye irritation: Halogenated aromatics can cause irritation upon contact with skin or eyes [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Environmental hazard: The halogen atoms might pose environmental concerns if improperly disposed of.
, including:

  • Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation: Strong oxidizing agents can convert this compound into carboxylic acids or ketones.
  • Reduction: Reducing agents can transform it into alcohols or alkanes .

Several methods exist for synthesizing 1-Bromo-4-(3-chloropropyl)benzene:

  • Bromination and Alkylation: The compound can be synthesized through bromination of benzene followed by Friedel-Crafts alkylation with 3-chloropropyl bromide using aluminum chloride as a catalyst.
  • Thionyl Chloride Reaction: Another method involves reacting 3-(4-bromophenyl)propan-1-ol with thionyl chloride in dimethylformamide, producing high yields of the desired product .

1-Bromo-4-(3-chloropropyl)benzene serves as an important intermediate in organic synthesis. It is used to introduce the bromo-chloropropyl group into larger molecules, which can lead to the development of pharmaceuticals and agrochemicals. Its unique halogenated structure enhances its reactivity in various chemical transformations .

Several compounds share structural similarities with 1-Bromo-4-(3-chloropropyl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUniqueness
1-Bromo-4-(3-bromopropyl)benzeneSimilar structure but contains an additional bromine atomIncreased reactivity due to dual halogenation
1-Chloro-4-(3-bromopropyl)benzeneContains chlorine instead of bromine on the benzene ringDifferent reactivity profiles due to chlorine
1-Bromo-4-(propyl)benzeneLacks halogen substitution on the propyl chainSimpler structure with fewer reactive sites

Uniqueness: The presence of both bromine and chlorine in 1-Bromo-4-(3-chloropropyl)benzene allows for selective reactions that can lead to diverse derivatives, enhancing its utility in synthetic chemistry .

XLogP3

3.8

Wikipedia

1-Bromo-4-(3-chloropropyl)benzene

Dates

Modify: 2023-08-15

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